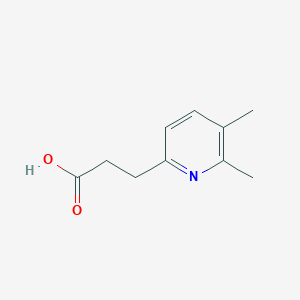
3-(5,6-Dimethylpyridin-2-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5,6-Dimethylpyridin-2-yl)propanoic acid is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dimethylpyridin-2-yl)propanoic acid typically involves the alkylation of 5,6-dimethylpyridine with a suitable propanoic acid derivative. One common method is the reaction of 5,6-dimethylpyridine with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(5,6-Dimethylpyridin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
3-(5,6-Dimethylpyridin-2-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,6-Dimethylpyridin-2-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
3-(3-Pyridyl)propanoic acid: Another pyridine derivative with similar structural features.
Indole-3-propionic acid: An indole derivative with comparable biological activities.
Uniqueness
3-(5,6-Dimethylpyridin-2-yl)propanoic acid is unique due to the presence of dimethyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This structural modification may enhance its potency and selectivity in various applications compared to other similar compounds.
Properties
Molecular Formula |
C10H13NO2 |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
3-(5,6-dimethylpyridin-2-yl)propanoic acid |
InChI |
InChI=1S/C10H13NO2/c1-7-3-4-9(11-8(7)2)5-6-10(12)13/h3-4H,5-6H2,1-2H3,(H,12,13) |
InChI Key |
DHVXLHBZPQUKGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)CCC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



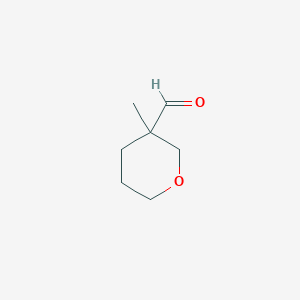
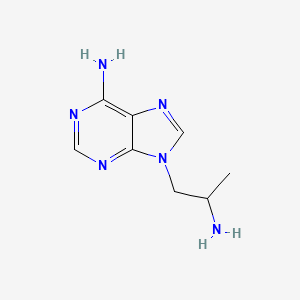
![5-Aminospiro[2.3]hexane-1-carboxamide](/img/structure/B13271822.png)
![5-Bromo-3-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271829.png)
![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole hydrochloride](/img/structure/B13271830.png)

![2-[(Methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13271844.png)
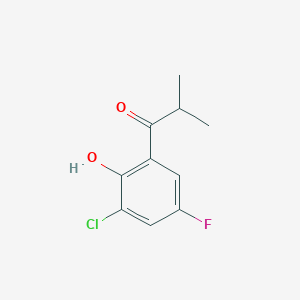
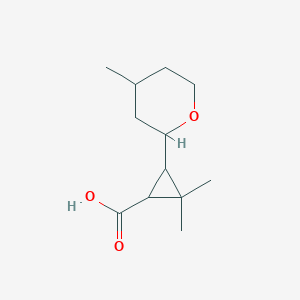
![2-[(Propan-2-yloxy)methyl]cycloheptan-1-ol](/img/structure/B13271861.png)
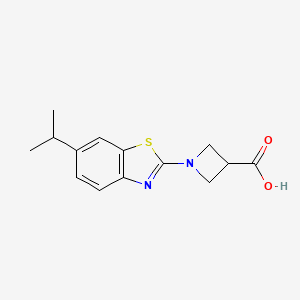
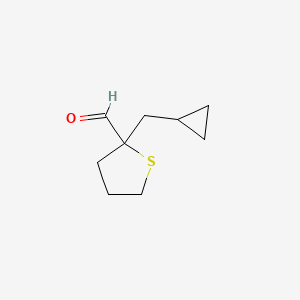
![5-Fluoro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B13271875.png)
